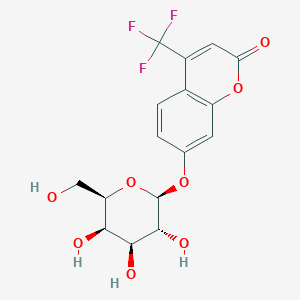

4-(Trifluoromethyl)umbelliferyl-beta-d-galactopyranoside

Beschreibung

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3O8/c17-16(18,19)8-4-11(21)26-9-3-6(1-2-7(8)9)25-15-14(24)13(23)12(22)10(5-20)27-15/h1-4,10,12-15,20,22-24H,5H2/t10-,12+,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZJYRMHQCZVKG-BGNCJLHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC(=O)C=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)umbelliferyl-β-D-galactopyranoside (TFMU-Gal)

Introduction

In the landscape of modern biological research and drug development, the precise quantification of enzymatic activity is paramount. The E. coli lacZ gene, encoding β-galactosidase, remains one of the most ubiquitous reporter genes in molecular biology. Its utility stems from the high turnover rate and broad substrate specificity of the β-galactosidase enzyme (EC 3.2.1.23), which is typically absent in mammalian, yeast, and some bacterial cells.[1] While traditional chromogenic substrates like X-Gal have been instrumental, the demand for higher sensitivity and suitability for high-throughput screening has driven the development of fluorogenic alternatives.

This guide provides a comprehensive technical overview of 4-(Trifluoromethyl)umbelliferyl-β-D-galactopyranoside (TFMU-Gal), a highly sensitive fluorogenic substrate for β-galactosidase. We will delve into its core properties, the mechanistic basis of its function, and provide field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the enhanced performance characteristics of TFMU-Gal in their experimental workflows.

Core Properties of TFMU-Gal

Physicochemical and Spectral Characteristics

4-(Trifluoromethyl)umbelliferyl-β-D-galactopyranoside is a synthetic glycoside designed for the sensitive detection of β-galactosidase activity. The introduction of a trifluoromethyl group to the umbelliferone core distinguishes it from its predecessor, 4-methylumbelliferyl-β-D-galactopyranoside (MUG), offering distinct advantages in assay performance.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅F₃O₈ | |

| Molecular Weight | 392.28 g/mol | |

| CAS Number | 117153-55-6 | [2] |

| Solubility | High water solubility | [1] |

| Excitation Wavelength (product) | ~385 nm | [1][3] |

| Emission Wavelength (product) | ~502 nm | [1][3] |

The fluorophore released upon enzymatic cleavage is 4-(Trifluoromethyl)umbelliferone (TFMU), also known as 7-Hydroxy-4-(trifluoromethyl)coumarin.[3] This fluorophore exhibits a significant Stokes shift, minimizing self-quenching and improving signal detection. The trifluoromethyl group enhances the stability and solubility of the substrate.[2]

Mechanism of Action: A Fluorogenic Switch

The utility of TFMU-Gal as a reporter substrate lies in its ability to act as a molecular switch, transitioning from a non-fluorescent to a highly fluorescent state upon enzymatic action.

-

Enzymatic Cleavage: β-galactosidase catalyzes the hydrolysis of the β-glycosidic bond linking the galactopyranoside moiety to the 4-(trifluoromethyl)umbelliferyl core.

-

Fluorophore Release: This cleavage releases the galactose sugar and the fluorophore, 4-(Trifluoromethyl)umbelliferone (TFMU).

-

Fluorescence Emission: In its glycosylated form, the umbelliferone core's fluorescence is quenched. Upon release, TFMU becomes highly fluorescent, emitting a strong signal at approximately 502 nm when excited at around 385 nm.[1]

This "off-to-on" signaling mechanism provides a high signal-to-background ratio, a critical feature for sensitive enzyme detection.

Caption: Enzymatic cleavage of TFMU-Gal by β-galactosidase.

Advantages of the Trifluoromethyl Moiety

The strategic incorporation of the trifluoromethyl (-CF₃) group onto the umbelliferone scaffold is a key innovation that confers several advantageous properties over traditional fluorogenic substrates like 4-methylumbelliferyl-β-D-galactopyranoside (MUG).

-

Enhanced Sensitivity: TFMU-based substrates have been shown to provide a superior signal-to-background ratio and a lower limit of detection compared to their 4-MU counterparts.[4] This translates to the ability to detect lower levels of enzyme activity with greater confidence.

-

Improved pH Profile: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of the hydroxyl group on the umbelliferone ring, potentially leading to a more favorable pH profile for the fluorescence of the liberated TFMU in physiological buffers. The pKa of 7-Hydroxy-4-(trifluoromethyl)coumarin is reported to be 7.26.[3]

-

Increased Specificity: The altered electronic and steric properties of the TFMU core may contribute to more selective binding within the active site of the target enzyme, reducing off-target hydrolysis by other cellular enzymes.[4]

Caption: Comparison of β-galactosidase substrate performance.

Experimental Protocol: β-Galactosidase Activity Assay

This protocol provides a robust methodology for the quantification of β-galactosidase activity in cell lysates using TFMU-Gal. It is designed to be a self-validating system through the inclusion of appropriate controls and standards.

Reagents and Materials

-

TFMU-Gal Substrate Stock Solution: Prepare a 50 mM stock solution of TFMU-Gal in distilled water.[1]

-

Reaction Buffer: The optimal pH for β-galactosidase activity can vary depending on the source of the enzyme, but is often in the range of pH 6.0 to 7.5.[5][6][7][8] A common choice is a phosphate buffer (e.g., 0.1 M sodium phosphate, pH 7.0-7.5) or a citrate-phosphate buffer.

-

Cell Lysis Buffer: A suitable lysis buffer that maintains enzyme activity (e.g., a buffer containing a non-ionic detergent like Triton X-100).

-

Stop Buffer: A high pH buffer to terminate the enzymatic reaction (e.g., 1 M Sodium Carbonate, Na₂CO₃).[9][10]

-

4-Trifluoromethylumbelliferone (TFMU) Standard: For the generation of a standard curve. Prepare a stock solution in a solvent like methanol or DMSO.[1]

-

Microplate Reader: Capable of fluorescence detection with excitation at ~385 nm and emission at ~502 nm.

-

96-well black, clear-bottom microplates: To minimize background fluorescence.

Step-by-Step Methodology

-

Cell Lysate Preparation:

-

Culture and harvest cells expressing the lacZ gene.

-

Lyse the cells using your established protocol or a commercially available lysis buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble β-galactosidase.

-

Determine the total protein concentration of the lysate for normalization of enzyme activity.

-

-

Preparation of the Standard Curve:

-

Prepare a series of dilutions of the TFMU standard in the reaction buffer.

-

Add these standards to wells of the 96-well plate.

-

This curve will be used to convert relative fluorescence units (RFU) to the concentration of the product (TFMU).

-

-

Enzyme Reaction Setup:

-

In separate wells of the 96-well plate, add a specific volume of your cell lysate (e.g., 10-50 µL). Include a negative control using lysate from untransfected or non-lacZ expressing cells.

-

Prepare a working substrate solution by diluting the TFMU-Gal stock solution into the reaction buffer. The final concentration in the assay will need to be optimized but is typically in the low millimolar range.

-

Initiate the reaction by adding the working substrate solution to each well containing the cell lysate.

-

-

Incubation:

-

Reaction Termination and Measurement:

-

Stop the reaction by adding the Stop Buffer to each well.[1] This raises the pH, which denatures the enzyme and maximizes the fluorescence of the TFMU product.

-

Read the fluorescence in the microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the negative control wells) from all experimental readings.

-

Use the standard curve to determine the amount of TFMU produced in each well.

-

Calculate the specific activity of β-galactosidase, typically expressed as units of activity per milligram of total protein (e.g., nmoles of TFMU produced per minute per mg of protein).

-

Applications in Research and Development

The high sensitivity and favorable properties of TFMU-Gal make it an invaluable tool in a variety of research and drug development applications:

-

Reporter Gene Assays: For monitoring gene expression, promoter activity, and transfection efficiency with greater sensitivity than chromogenic or other fluorogenic substrates.[1]

-

High-Throughput Screening (HTS): Its high water solubility and robust signal make it ideal for automated HTS assays to screen for modulators of gene expression or compounds that affect cell viability in reporter-based assays.[1]

-

Enzyme Kinetics: TFMU-Gal can be used to determine key kinetic parameters (Km and Vmax) of β-galactosidase and to study enzyme inhibition.

-

Cell-Based Assays: Its application in Fluorescence-Activated Cell Sorting (FACS) allows for the detection and sorting of cells based on lacZ expression, with the potential to identify as few as 5 copies of the enzyme per cell.[1]

Conclusion

4-(Trifluoromethyl)umbelliferyl-β-D-galactopyranoside represents a significant advancement in the detection of β-galactosidase activity. Its enhanced sensitivity, high signal-to-noise ratio, and excellent solubility provide researchers with a superior tool for a wide range of applications, from fundamental molecular biology to high-throughput drug discovery. By understanding its core properties and implementing robust, well-controlled experimental protocols, scientists can fully leverage the capabilities of this powerful fluorogenic substrate to generate high-quality, reproducible data.

References

-

Interchim. (n.d.). Fluorescent β-GalactosidaseGalactosidase substrates. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of pH on activity of the recombinant β -galactosidase. Retrieved from [Link]

-

Peer J. (n.d.). Characterization of Beta-Galactosidase Enzyme Kinetics and Thermodynamics Produced from Aspergillus Oryzae. Retrieved from [Link]

-

Ausubel, F. M., Brent, R., Kingston, R. E., Moore, D. D., Seidman, J. G., Smith, J. A., & Struhl, K. (Eds.). (n.d.). B-Gal Assay. Current Protocols in Molecular Biology. Retrieved from [Link]

-

Roth Lab. (2000). Beta-Galactosidase Activity Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Activity versus pH profile of crude and purified β-galactosidase.... Retrieved from [Link]

-

Studylib. (n.d.). β-Galactosidase Assay Protocol: Enzyme Activity Measurement. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-methylumbelliferyl glycosides for the detection of α- and β-D-galactopyranosaminidases. Retrieved from [Link]

-

Stockinger Lab. (n.d.). ASSAY OF β-GALACTOSIDASE IN YEAST. Retrieved from [Link]

-

PubMed Central. (2019). Production Optimization of an Active β-Galactosidase of Bifidobacterium animalis in Heterologous Expression Systems. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of the pH value on activity and stability of β -galactosidase.... Retrieved from [Link]

Sources

- 1. interchim.fr [interchim.fr]

- 2. chemimpex.com [chemimpex.com]

- 3. 7-羟基-4-三氟甲基香豆素 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pjlss.edu.pk [pjlss.edu.pk]

- 7. Production Optimization of an Active β-Galactosidase of Bifidobacterium animalis in Heterologous Expression Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. med.upenn.edu [med.upenn.edu]

- 10. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 11. documents.thermofisher.com [documents.thermofisher.com]

What is 4-(Trifluoromethyl)umbelliferyl-beta-d-galactopyranoside?

An In-Depth Technical Guide to 4-(Trifluoromethyl)umbelliferyl-β-D-galactopyranoside (TFMU-Gal)

Executive Summary

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)umbelliferyl-β-D-galactopyranoside (TFMU-Gal), a high-performance fluorogenic substrate for the detection of β-galactosidase activity. We will delve into the core principles of its mechanism, its distinct advantages over traditional substrates, and provide a detailed, field-proven protocol for its application in sensitive enzymatic assays. This document is intended for researchers, scientists, and drug development professionals who require robust and sensitive methods for quantifying β-galactosidase, a ubiquitous reporter enzyme in molecular biology and cellular analysis.

Introduction: The Need for Advanced Reporter Gene Assays

The β-galactosidase gene (lacZ) from Escherichia coli is a cornerstone of molecular biology, serving as a robust and reliable reporter gene in countless experimental systems. Its utility spans from monitoring transfection efficiency and promoter activity to its use as a label in immunoassays.[1] The activity of the expressed enzyme is typically quantified by its ability to hydrolyze a specific substrate, leading to a detectable signal.

For decades, chromogenic substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) have been the standard.[2] However, the demand for higher sensitivity, wider dynamic range, and compatibility with high-throughput screening has driven the development of fluorogenic substrates. While 4-methylumbelliferyl-β-D-galactopyranoside (MUG) offered a significant improvement in sensitivity, its spectral properties (UV excitation) can be problematic due to background fluorescence from biological molecules and plasticware.[3][4]

4-(Trifluoromethyl)umbelliferyl-β-D-galactopyranoside (TFMU-Gal) represents a significant advancement in this class of reagents.[5] Its unique chemical structure addresses the key limitations of previous substrates, offering superior performance for demanding applications.

Physicochemical Properties and Strategic Advantages of TFMU-Gal

The key to TFMU-Gal's enhanced performance lies in the substitution of a methyl group with a trifluoromethyl (CF₃) group on the umbelliferone core. This modification has profound and beneficial effects on the molecule's spectral properties and stability.[6]

The trifluoromethyl group is a strong electron-withdrawing group. This electronic perturbation alters the energy levels of the fluorophore's excited states, resulting in a pronounced shift in its excitation and emission spectra to longer wavelengths.[7][8] This is a critical advantage in biological assays.

Table 1: Comparative Properties of Fluorogenic β-Galactosidase Substrates

| Property | 4-Methylumbelliferyl-β-D-galactopyranoside (MUG) | 4-(Trifluoromethyl)umbelliferyl-β-D-galactopyranoside (TFMU-Gal) |

| Fluorophore | 4-Methylumbelliferone (4-MU) | 4-Trifluoromethylumbelliferone (TFMU) |

| Excitation Max | ~360-365 nm[3] | ~385-400 nm[5][9] |

| Emission Max | ~445-450 nm[3] | ~500 nm[5][9] |

| Stokes Shift | ~80-90 nm | ~100-115 nm |

| Fluorescence Color | Blue[4] | Green[5] |

| Key Advantage | High sensitivity over chromogenic substrates. | Larger Stokes shift, longer wavelength excitation minimizes background interference.[5] |

The primary benefits derived from these properties are:

-

Reduced Background Signal: Excitation at ~400 nm significantly avoids the autofluorescence from cellular components (like NADH) and standard polystyrene or polypropylene labware, which is often excited by UV light.[5] This directly translates to a better signal-to-noise ratio.

-

Larger Stokes Shift: The increased separation between excitation and emission peaks minimizes spectral overlap, further enhancing detection sensitivity.[5]

-

Enhanced Stability: The trifluoromethyl group improves the chemical stability of the glycosidic bond, reducing the rate of non-enzymatic hydrolysis and ensuring low background signal even during prolonged incubation.[5][6]

Principle of Detection: A Self-Validating Enzymatic Reaction

The assay's logic is elegantly simple and robust. TFMU-Gal itself is a non-fluorescent molecule.[5] The galactopyranoside moiety effectively "quenches" the potential fluorescence of the umbelliferone core. The enzymatic reaction is the sole validated pathway to generate a signal.

Upon interaction with β-galactosidase, the enzyme catalyzes the hydrolysis of the β-glycosidic bond. This cleavage event releases two products: D-galactose and the highly fluorescent fluorophore, 4-(trifluoromethyl)umbelliferone (TFMU).[10] The rate of TFMU production is directly proportional to the activity of β-galactosidase in the sample. The fluorescence of the liberated TFMU is pH-dependent, exhibiting maximal intensity under alkaline conditions, which is why a high-pH "Stop Buffer" is used to terminate the reaction and maximize the signal.[9][11]

Caption: Enzymatic conversion of TFMU-Gal to its fluorescent product.

Experimental Protocol: Quantifying β-Galactosidase Activity

This protocol is optimized for a 96-well microplate format, ideal for high-throughput analysis. All steps should be performed at room temperature unless otherwise specified.

Critical Materials and Reagents

-

4-(Trifluoromethyl)umbelliferyl-β-D-galactopyranoside (TFMU-Gal)[6]

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell Lysis Buffer (e.g., 1X Reporter Lysis Buffer)

-

Stop Buffer: 1 M Sodium Carbonate (Na₂CO₃)[2]

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader with filters for ~400 nm excitation and ~500 nm emission

-

Recombinant β-galactosidase (for positive control and standard curve)

Reagent Preparation

-

TFMU-Gal Stock Solution (10 mM): The choice of solvent is critical for substrate stability. Dissolve 3.92 mg of TFMU-Gal (MW: 392.28 g/mol )[6] in 1 mL of anhydrous DMSO. Vortex thoroughly. Store this stock solution in small aliquots at -20°C, protected from light. The stability of similar fluorogenic substrates is enhanced when stored desiccated and frozen.[12]

-

Assay Buffer (Z-Buffer without β-mercaptoethanol): Prepare a buffer with 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, and 1 mM MgSO₄. Adjust pH to 7.0. This buffer provides the optimal ionic environment for the enzyme.[2]

-

Working Substrate Solution (1 mM): Immediately before use, dilute the 10 mM TFMU-Gal stock solution 1:10 in Assay Buffer. For example, add 50 µL of 10 mM TFMU-Gal stock to 450 µL of Assay Buffer. It is imperative to prepare this solution fresh, as the glycosidic bond can be susceptible to hydrolysis in aqueous solutions over time.

Step-by-Step Assay Procedure

-

Sample Preparation (Cell Lysate): a. Culture and transfect cells as required by your experimental design. b. Wash the cell monolayer once with 1X PBS. c. Aspirate PBS and add an appropriate volume of Cell Lysis Buffer (e.g., 100 µL for a 24-well plate well). d. Incubate for 10-15 minutes with gentle rocking to ensure complete lysis. e. Centrifuge the lysate at 12,000 x g for 5 minutes at 4°C to pellet cell debris.[13] f. Carefully transfer the supernatant (clarified lysate) to a new tube. This is your sample.

-

Reaction Setup: a. Pipette 50 µL of each cell lysate sample into separate wells of a 96-well black microplate. b. Include a "no-enzyme" blank (50 µL of lysis buffer) and a positive control (a known amount of purified β-galactosidase).

-

Initiating the Enzymatic Reaction: a. Add 50 µL of the 1 mM TFMU-Gal Working Substrate Solution to each well. This brings the final substrate concentration to 0.5 mM in a 100 µL reaction volume. b. Mix gently by tapping the plate or using an orbital shaker for 10 seconds.

-

Incubation: a. Incubate the plate at 37°C. The optimal incubation time will vary depending on the level of enzyme expression (typically 15 to 60 minutes).[14] The reaction should be timed precisely.

-

Terminating the Reaction and Signal Development: a. Stop the reaction by adding 100 µL of 1 M Na₂CO₃ Stop Buffer to each well.[2] This shifts the pH to >10, which simultaneously halts enzymatic activity and deprotonates the TFMU hydroxyl group, maximizing its fluorescence quantum yield.[11]

-

Fluorescence Measurement: a. Read the plate in a fluorescence microplate reader using an excitation wavelength of ~400 nm and an emission wavelength of ~500 nm.

Data Analysis

-

Subtract the average fluorescence reading of the "no-enzyme" blank wells from all other readings.

-

The resulting net fluorescence is directly proportional to the β-galactosidase activity in each sample.

-

If absolute quantification is required, a standard curve can be generated using known concentrations of purified β-galactosidase.

Visualized Experimental Workflow

The entire process, from sample collection to final data, can be visualized as a streamlined workflow.

Sources

- 1. faculty.salisbury.edu [faculty.salisbury.edu]

- 2. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. goldbio.com [goldbio.com]

- 5. tandfonline.com [tandfonline.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Trifluoromethyl-substituted coumarins with large Stokes shifts: synthesis, bioconjugates, and their use in super-resolution fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. 4-Trifluoromethylumbelliferyl β-D-galactopyranoside [cymitquimica.com]

- 11. Umbelliferone - Wikipedia [en.wikipedia.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. agilent.com [agilent.com]

- 14. med.upenn.edu [med.upenn.edu]

An In-depth Technical Guide to 4-(Trifluoromethyl)umbelliferyl-β-D-galactopyranoside (TFMU-β-Gal) for Researchers and Drug Development Professionals

Introduction: The Pursuit of Sensitivity in β-Galactosidase Detection

The enzyme β-galactosidase, encoded by the lacZ gene in E. coli, is a cornerstone of molecular biology, widely employed as a reporter gene to study gene expression, transfection efficiency, and cellular fate.[1] Its utility stems from its high turnover rate and general absence in normal mammalian cells, providing a clear signal against a low-background.[1] While traditional chromogenic substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) and 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) have been instrumental, the demand for higher sensitivity in applications such as high-throughput screening and the detection of subtle changes in gene expression has driven the development of fluorogenic substrates.[1][2]

This guide provides an in-depth exploration of 4-(Trifluoromethyl)umbelliferyl-β-D-galactopyranoside (TFMU-β-Gal), a highly sensitive fluorogenic substrate for β-galactosidase. We will delve into its mechanism of action, the unique properties of its fluorescent product, and provide a detailed experimental protocol for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the enhanced sensitivity and dynamic range offered by this advanced reporter system.

The Core Mechanism: From Non-Fluorescent Substrate to Brilliant Signal

The fundamental principle behind TFMU-β-Gal lies in a process of enzymatic activation. In its native state, TFMU-β-Gal is a non-fluorescent molecule. The galactopyranoside moiety effectively quenches the fluorescence of the 4-(trifluoromethyl)umbelliferone (TFMU) core. Upon introduction of β-galactosidase, the enzyme specifically recognizes and hydrolyzes the β-D-galactoside linkage. This cleavage event liberates the fluorophore, TFMU, which is intensely fluorescent.

The intensity of the fluorescent signal generated is directly proportional to the amount of TFMU produced, which in turn is a measure of the β-galactosidase activity in the sample. This linear relationship allows for the precise quantification of enzyme activity over a wide dynamic range.

The Fluorophore Advantage: Properties of 4-(Trifluoromethyl)umbelliferone (TFMU)

The superiority of TFMU-β-Gal as a substrate is intrinsically linked to the photophysical properties of its fluorescent product, TFMU.

Spectral Properties: TFMU exhibits a distinct excitation and emission profile, with an excitation maximum around 385 nm and an emission maximum at approximately 502 nm.[1]

pH Dependence and Signal Enhancement: The fluorescence of TFMU is highly pH-dependent. The trifluoromethyl group, being electron-withdrawing, lowers the pKa of the 7-hydroxyl group to approximately 7.26. This is a significant advantage over its counterpart, 4-methylumbelliferone (4-MU) derived from the substrate MUG, which has a pKa of around 7.8. This means that TFMU becomes fluorescent at a lower, more physiologically relevant pH. For endpoint assays, the fluorescence can be dramatically enhanced by the addition of a stop buffer with a high pH (e.g., pH 10 or greater), which ensures complete deprotonation of the hydroxyl group to the highly fluorescent phenolate anion.[1]

| Property | Value | Source |

| Excitation Maximum (λex) | ~385 nm | [1] |

| Emission Maximum (λem) | ~502 nm | [1] |

| pKa of 7-hydroxyl group | ~7.26 | N/A |

Comparative Analysis: TFMU-β-Gal vs. Traditional Substrates

The choice of substrate is a critical determinant of the sensitivity and reliability of a β-galactosidase assay.

| Substrate | Type | Detection Method | Key Advantages | Key Disadvantages |

| TFMU-β-Gal | Fluorogenic | Fluorescence (Ex: ~385 nm, Em: ~502 nm) | Very high sensitivity, wide dynamic range, low pKa of fluorophore | Higher cost, requires a fluorometer |

| MUG | Fluorogenic | Fluorescence (Ex: ~365 nm, Em: ~445 nm) | High sensitivity, good water solubility | Higher pKa of fluorophore (4-MU) than TFMU, requires a fluorometer |

| ONPG | Chromogenic | Absorbance (420 nm) | Low cost, simple detection with a spectrophotometer | Lower sensitivity, narrower dynamic range |

| X-Gal | Chromogenic | Visual (blue precipitate) | Useful for qualitative in situ staining (e.g., blue-white screening) | Insoluble product, not suitable for quantitative solution-based assays |

Fluorogenic assays utilizing substrates like TFMU-β-Gal have been shown to be several orders of magnitude more sensitive than chromogenic assays.[1] This enhanced sensitivity allows for the detection of very low levels of β-galactosidase activity, making it ideal for applications with limited sample material or weak promoter activity.

While specific Michaelis-Menten constants (Km and Vmax) for TFMU-β-Gal are not widely reported in the literature, the kinetic parameters for the commonly used chromogenic substrate ONPG with E. coli β-galactosidase provide a useful benchmark for comparison.

| Substrate | Km | Vmax | Source |

| ONPG | 0.24 mM | 33.4 mOD/min | [3] |

It is important to note that the optimal pH for β-galactosidase activity can vary depending on the source of the enzyme, with many exhibiting optimal activity in the neutral pH range of 6.0 to 8.0.[4][5] When designing an experiment, it is crucial to consider both the optimal pH for enzymatic activity and the pH required for optimal fluorescence of the product. For kinetic assays, maintaining a pH that balances these two factors is key. For endpoint assays, the reaction can be run at the optimal pH for the enzyme and then terminated with a high pH stop buffer to maximize the fluorescent signal.

Experimental Protocol: A Step-by-Step Guide to a Fluorometric β-Galactosidase Assay

This protocol provides a robust starting point for the quantification of β-galactosidase activity in cell lysates using TFMU-β-Gal. Optimization may be required depending on the specific experimental conditions and the expression level of the enzyme.

Reagent Preparation

-

Lysis Buffer: (e.g., 100 mM potassium phosphate, pH 7.8, 1 mM DTT). Store at 4°C.

-

Assay Buffer: (e.g., 100 mM sodium phosphate, pH 7.3, 1 mM MgCl₂, 50 mM β-mercaptoethanol). Prepare fresh.

-

TFMU-β-Gal Stock Solution (10 mM): Dissolve the appropriate amount of TFMU-β-Gal in DMSO. Store protected from light at -20°C.

-

TFMU Standard Stock Solution (1 mM): Dissolve the appropriate amount of TFMU in DMSO. Store protected from light at -20°C.

-

Stop Buffer (e.g., 0.5 M Sodium Carbonate, pH ~11): Dissolve sodium carbonate in deionized water. Store at room temperature.

Cell Lysate Preparation

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells by adding an appropriate volume of Lysis Buffer and performing three freeze-thaw cycles (e.g., liquid nitrogen/37°C water bath).

-

Centrifuge the lysate at 12,000 x g for 5 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

Assay Procedure (96-well plate format)

-

Prepare TFMU Standard Curve:

-

Perform serial dilutions of the TFMU Standard Stock Solution in Assay Buffer to create a standard curve (e.g., 0, 1, 2.5, 5, 10, 25, 50 µM).

-

Add 100 µL of each standard dilution to separate wells of a black, clear-bottom 96-well plate.

-

Add 100 µL of Stop Buffer to each standard well.

-

-

Prepare Samples and Controls:

-

In separate wells, add 20-50 µL of cell lysate. It is recommended to test a few dilutions of the lysate to ensure the readings fall within the linear range of the standard curve.

-

Include a blank control containing only Lysis Buffer.

-

Include a negative control using lysate from untransfected cells to measure endogenous β-galactosidase activity.

-

Adjust the volume in each well to 100 µL with Assay Buffer.

-

-

Initiate the Enzymatic Reaction:

-

Prepare a TFMU-β-Gal Working Solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

-

Add 100 µL of the TFMU-β-Gal Working Solution to each sample and control well to start the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal incubation time will depend on the level of enzyme expression and should be determined empirically.

-

-

Terminate the Reaction:

-

Stop the reaction by adding 50 µL of Stop Buffer to each sample and control well.

-

Data Acquisition and Analysis

-

Read Fluorescence:

-

Measure the fluorescence of the plate using a microplate fluorometer with excitation set to ~385 nm and emission set to ~502 nm.

-

-

Data Analysis:

-

Subtract the fluorescence reading of the blank from all standard, sample, and control readings.

-

Plot the fluorescence of the TFMU standards versus their concentration to generate a standard curve.

-

Determine the concentration of TFMU produced in each sample by interpolating their fluorescence values on the standard curve.

-

Calculate the β-galactosidase activity, typically expressed as units of activity per milligram of total protein. One unit of activity is often defined as the amount of enzyme that hydrolyzes 1 nmol of substrate per minute under the specified assay conditions.

-

Conclusion and Future Perspectives

4-(Trifluoromethyl)umbelliferyl-β-D-galactopyranoside represents a significant advancement in the detection of β-galactosidase activity. Its superior sensitivity and the favorable photophysical properties of its fluorogenic product, TFMU, make it an invaluable tool for a wide range of applications in modern biological research and drug discovery. While a broader characterization of its kinetic parameters with various β-galactosidase enzymes would be beneficial, the established principles of its mechanism of action and the provided experimental framework offer a solid foundation for its successful implementation. As research continues to push the boundaries of detection, the demand for highly sensitive and reliable reporter systems will undoubtedly grow, positioning TFMU-β-Gal as a key technology for quantitative biology.

References

- This cit

-

Fluorescent β-GalactosidaseGalactosidase substrates - Interchim. (n.d.). Retrieved from [Link]

-

Held, P. (n.d.). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. BioTek Instruments, Inc. Retrieved from [Link]

- This cit

- This cit

-

Zheng, Y., et al. (2019). Production Optimization of an Active β-Galactosidase of Bifidobacterium animalis in Heterologous Expression Systems. International Journal of Molecular Sciences, 20(4), 933. Retrieved from [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

-

Farias, D. D. B., et al. (2015). Effect of the pH in the formation of β-galactosidase microparticles produced by a spray-drying process. International Journal of Biological Macromolecules, 77, 289-294. Retrieved from [Link]

- This cit

-

Gawai, K. M., et al. (2022). Comparison of Standardized X-gal, ONPG and MUG Assay Methods with IS Methods by Analyzing Milk Samples. Current Journal of Applied Science and Technology, 41(28), 10-25. Retrieved from [Link]

Sources

The Advent of a Superior Fluorogenic Substrate: A Technical Guide to 4-(Trifluoromethyl)umbelliferyl-β-D-galactopyranoside

For professionals in the realms of molecular biology, diagnostics, and drug discovery, the quest for increasingly sensitive and reliable reporter systems is perpetual. The enzymatic activity of β-galactosidase, encoded by the lacZ gene, has long been a cornerstone of such systems due to its high turnover rate and general absence in most mammalian cells.[1] The evolution of substrates for this enzyme has progressed from colorimetric to fluorometric, each iteration offering enhanced performance. This guide provides an in-depth technical exploration of 4-(Trifluoromethyl)umbelliferyl-β-D-galactopyranoside (TFMU-Gal), a fluorogenic substrate that represents a significant advancement in the field. We will delve into its discovery, the rationale behind its design, its synthesis, and its practical application, offering a comprehensive resource for researchers and drug development professionals.

From Methyl to Trifluoromethyl: A Leap in Fluorogenic Probe Design

The story of TFMU-Gal is one of chemical refinement, building upon the foundation of its predecessor, 4-methylumbelliferyl-β-D-galactopyranoside (MUG). MUG has been a widely used fluorogenic substrate for β-galactosidase, releasing the fluorescent 4-methylumbelliferone (4-MU) upon enzymatic cleavage.[2] However, the pursuit of greater sensitivity and improved spectral properties led to the logical evolution of substituting the methyl group with a trifluoromethyl (CF3) moiety.

The Rationale for Trifluoromethylation: Enhancing Performance

The introduction of the trifluoromethyl group is a strategic decision rooted in the unique physicochemical properties it imparts to a molecule. In the context of fluorogenic probes, the CF3 group offers several distinct advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation. This stability is a crucial attribute for a reliable reporter molecule in biological systems.

-

Increased Lipophilicity: The trifluoromethyl group is more lipophilic than a methyl group. This property can facilitate the passive diffusion of the substrate across cell membranes, potentially leading to improved performance in live-cell assays.

-

Altered Electronic Properties: The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic distribution within the umbelliferone core. This alteration is key to the advantageous shift in the spectral properties of the resulting fluorophore.

-

Improved Binding Affinity: In some instances, the trifluoromethyl group can enhance the binding affinity of a molecule to its target enzyme through favorable interactions within the active site.

These properties collectively contribute to the superior performance of TFMU-Gal as a fluorogenic substrate for β-galactosidase.

The Discovery and Synthesis of TFMU-Gal

The development of TFMU-Gal was a significant step forward in the field of enzyme-linked immunosorbent assays (ELISAs) and other reporter gene assays. A pivotal contribution to this area was the work of Yegorov and his colleagues in 1988, who reported a stereoselective, high-yield synthesis of TFMU-Gal and demonstrated its application as a sensitive substrate for E. coli β-galactosidase.[2]

A Stereoselective Synthesis: The Koenigs-Knorr Approach

While the precise, step-by-step protocol from the original publication is not readily accessible, the synthesis of aryl β-D-galactopyranosides is a well-established area of carbohydrate chemistry. The most probable synthetic route for TFMU-Gal is a modified Koenigs-Knorr reaction, a classic method for the formation of glycosidic bonds.[3] This reaction typically involves the coupling of a glycosyl halide with an alcohol or a phenol in the presence of a promoter, often a heavy metal salt.

The key to achieving the desired β-anomer with high stereoselectivity lies in the "neighboring group participation" of the acetyl protecting group at the C-2 position of the galactose moiety. This participation directs the incoming nucleophile (4-trifluoromethylumbelliferone) to attack from the opposite face, resulting in the formation of the β-glycosidic bond.

A plausible, generalized workflow for the synthesis is outlined below:

Figure 1: A generalized workflow for the synthesis of TFMU-Gal via the Koenigs-Knorr reaction.

Mechanism of Action: From Non-Fluorescent to Highly Fluorescent

The utility of TFMU-Gal as a reporter molecule lies in its clever "pro-fluorophore" design. The galactopyranoside moiety effectively quenches the fluorescence of the 4-trifluoromethylumbelliferone core. This is because the glycosidic bond disrupts the extended π-electron system of the coumarin ring, which is essential for its fluorescence.

Upon the introduction of β-galactosidase, the enzyme specifically recognizes and hydrolyzes the β-glycosidic bond. This enzymatic cleavage liberates the free 4-trifluoromethylumbelliferone (TFMU). The deprotonation of the hydroxyl group on the TFMU molecule in a solution with a pH above its pKa results in a phenolate anion. This anion possesses a highly delocalized π-electron system, leading to strong fluorescence emission.

Figure 2: The enzymatic activation of TFMU-Gal to produce the fluorescent TFMU.

Spectral Properties and Advantages over MUG

The substitution of the methyl group with a trifluoromethyl group in the umbelliferone core results in a notable and advantageous shift in the spectral properties of the fluorophore.

| Property | 4-Methylumbelliferone (from MUG) | 4-(Trifluoromethyl)umbelliferone (from TFMU-Gal) |

| Excitation Wavelength (λex) | ~360 nm | ~400 nm |

| Emission Wavelength (λem) | ~450 nm (Blue) | ~500 nm (Green) |

| Stokes Shift | ~90 nm | ~100 nm |

Table 1: Comparison of the spectral properties of the fluorophores derived from MUG and TFMU-Gal.[2]

The key advantages of TFMU-Gal's spectral profile are:

-

Longer Excitation Wavelength: The shift to a longer excitation wavelength (~400 nm) is beneficial as it moves away from the ultraviolet region, where cellular components often exhibit autofluorescence. This can lead to a significant improvement in the signal-to-noise ratio in biological assays.

-

Larger Stokes Shift: A larger Stokes shift, the separation between the excitation and emission maxima, minimizes the overlap between the excitation and emission spectra. This reduces the likelihood of self-quenching and improves the efficiency of fluorescence detection.

-

Green Emission: The emission in the green region of the spectrum (~500 nm) is often advantageous for detection with standard fluorescence microscopy and plate reader filter sets.

Experimental Protocol: β-Galactosidase Assay Using TFMU-Gal

This protocol provides a general framework for a β-galactosidase assay in a 96-well plate format. It is essential to optimize the conditions, such as substrate concentration and incubation time, for your specific application.

Materials

-

TFMU-Gal substrate

-

β-galactosidase enzyme standard (for generating a standard curve)

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM MgCl2

-

Stop Solution: 0.1 M Glycine, pH 10.4

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with filters for excitation at ~400 nm and emission at ~500 nm

Methodology

Figure 3: A step-by-step workflow for a β-galactosidase assay using TFMU-Gal.

Step-by-Step Protocol:

-

Prepare a TFMU-Gal Stock Solution: Dissolve TFMU-Gal in a suitable organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 10 mM). Store this stock solution protected from light at -20°C.

-

Prepare Working Substrate Solution: On the day of the assay, dilute the TFMU-Gal stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically but is typically in the range of 50-200 µM.

-

Prepare β-Galactosidase Standards: Prepare a series of dilutions of a known concentration of β-galactosidase in Assay Buffer. This will be used to generate a standard curve.

-

Prepare Samples: Prepare your experimental samples (e.g., cell lysates) in Assay Buffer.

-

Set up the Assay Plate:

-

Add 50 µL of your standards and samples to individual wells of the 96-well plate.

-

Include a "no enzyme" control well containing only Assay Buffer.

-

-

Initiate the Reaction: Add 50 µL of the TFMU-Gal working solution to each well to start the enzymatic reaction.

-

Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Stop the Reaction: Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction and to ensure the TFMU fluorophore is in its fluorescent deprotonated state.

-

Measure Fluorescence: Read the fluorescence of each well using a microplate reader with excitation set to approximately 400 nm and emission set to approximately 500 nm.

-

Data Analysis:

-

Subtract the fluorescence reading of the "no enzyme" control from all other readings.

-

Plot the fluorescence of the β-galactosidase standards against their known concentrations to generate a standard curve.

-

Use the standard curve to determine the β-galactosidase activity in your experimental samples.

-

Conclusion and Future Perspectives

4-(Trifluoromethyl)umbelliferyl-β-D-galactopyranoside has established itself as a superior fluorogenic substrate for the detection of β-galactosidase activity. Its rational design, leveraging the advantageous properties of the trifluoromethyl group, has led to improved spectral characteristics and enhanced performance in a variety of assay formats. The shift to longer excitation and emission wavelengths minimizes background interference and aligns well with common laboratory instrumentation.

As the demand for more sensitive and multiplexable assays continues to grow, we can anticipate further innovations in fluorogenic probe design. These may include substrates with even longer wavelength emissions (in the red and near-infrared regions) to further reduce autofluorescence and enable in vivo imaging applications. Nevertheless, TFMU-Gal remains a robust and reliable tool for researchers and scientists in numerous fields, a testament to the power of thoughtful chemical modification in advancing biological measurement.

References

- Yegorov, A. M., Markaryan, A. N., Vozniy, Y. V., Cherednikova, T. V., Demcheva, M. V., & Berezin, I. V. (1988). 4-Trifluoromethylumbelliferyl-β-D-galactopyranoside: Its synthesis and application as the fluorigenic substrate of β-galactosidase E. coli for screening monoclonal antibodies by immunosorbent ELISA. Analytical Letters, 21(2), 193-209.

-

Interchim. (n.d.). Fluorescent β-Galactosidase Substrates. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Koenigs–Knorr reaction. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectral Properties and Applications of 4-(Trifluoromethyl)umbelliferyl-β-D-galactopyranoside

Introduction: A Modern Fluorogenic Substrate for Glycosidase Activity

In the landscape of modern biological research and drug development, the precise and sensitive detection of enzymatic activity is paramount. For decades, fluorogenic substrates have been indispensable tools for elucidating enzyme kinetics, screening for inhibitors, and reporting on gene expression. Among these, substrates for β-galactosidase, a widely used reporter enzyme, have seen continuous evolution. This guide delves into the core spectral properties and practical applications of a new generation substrate, 4-(Trifluoromethyl)umbelliferyl-β-D-galactopyranoside (TFMU-Gal).

The strategic incorporation of a trifluoromethyl (-CF₃) group onto the umbelliferone fluorophore marks a significant advancement over the classical 4-methylumbelliferyl-β-D-galactopyranoside (MUG). This modification imparts advantageous physicochemical properties to the resulting fluorophore, 4-(Trifluoromethyl)umbelliferone (TFMU), most notably a lower pKa. This seemingly subtle change has profound implications for its utility in biological assays, particularly at physiological pH. This guide will provide a comprehensive overview of the spectral characteristics of TFMU-Gal and its fluorescent product, TFMU, and offer detailed, field-proven protocols for their use in β-galactosidase assays.

Core Spectral and Physicochemical Properties

The utility of a fluorogenic substrate is fundamentally dictated by the spectral properties of its fluorescent product. In the case of TFMU-Gal, enzymatic cleavage by β-galactosidase releases the highly fluorescent TFMU. The key spectral and physicochemical properties of both the substrate and the resulting fluorophore are summarized below.

Quantitative Spectral and Physicochemical Data

| Property | Value | Solvent/Conditions |

| 4-(Trifluoromethyl)umbelliferyl-β-D-galactopyranoside (TFMU-Gal) | ||

| Molecular Weight | 392.28 g/mol | - |

| Excitation Maximum (λex) | ~325 nm | Aqueous Buffer |

| Emission Maximum (λem) | ~410 nm | Aqueous Buffer |

| 4-(Trifluoromethyl)umbelliferone (TFMU) | ||

| Molecular Weight | 230.14 g/mol | - |

| pKa | 7.26[1] | Aqueous solution |

| Molar Absorptivity (ε) | 12,600 M⁻¹cm⁻¹[1] | Ethanol |

| Absorption Maximum (λabs) | 338 nm[1] | Ethanol |

| Excitation Maximum (λex) | 385 nm[1] | Methanol |

| Emission Maximum (λem) | 502 nm[1] | Methanol |

| Fluorescence Quantum Yield (Φf) | Data not readily available in the literature. | - |

Note on Quantum Yield: While a specific fluorescence quantum yield for TFMU is not extensively documented, coumarin derivatives are known for their high quantum efficiencies. The parent compound, umbelliferone, exhibits a pH-dependent quantum yield, reaching up to 0.95.[1] The trifluoromethyl group in TFMU is anticipated to contribute to a high quantum yield, making it a bright fluorophore.

The Critical Role of the Trifluoromethyl Group

The electron-withdrawing nature of the trifluoromethyl group is the cornerstone of TFMU's enhanced properties. This chemical modification lowers the pKa of the 7-hydroxyl group to 7.26, a value significantly closer to physiological pH (~7.4) compared to its methylated counterpart, 4-methylumbelliferone (pKa ≈ 7.8). This is critically important because the anionic (deprotonated) form of the umbelliferone core is significantly more fluorescent than the protonated form. Consequently, at physiological pH, a larger fraction of TFMU exists in its highly fluorescent state, leading to brighter signals without the need for a high pH stop buffer to alkalinize the reaction mixture.[2]

Furthermore, fluorinated coumarins are suggested to exhibit enhanced photostability compared to their non-fluorinated analogs, although it is still advisable to protect solutions from light to prevent any potential photodegradation.[2]

Mechanism of Fluorescence Generation: An Enzymatic Switch

The use of TFMU-Gal as a fluorogenic substrate is predicated on a straightforward yet elegant enzymatic "on-switch" mechanism. The galactoside moiety effectively quenches the fluorescence of the umbelliferone core. Upon enzymatic cleavage by β-galactosidase, the highly fluorescent TFMU is liberated. The subsequent deprotonation of the 7-hydroxyl group in an aqueous environment at or near physiological pH results in a dramatic increase in fluorescence.

Caption: Experimental workflow for β-galactosidase assay.

Trustworthiness and Self-Validation

The robustness of this assay is ensured by several key factors:

-

Linearity: The assay should demonstrate a linear relationship between fluorescence and enzyme concentration over a defined range. This can be validated with the standard curve.

-

Specificity: The use of appropriate negative controls (e.g., lysates from cells not expressing β-galactosidase) is crucial to ensure that the observed fluorescence is due to specific enzymatic activity.

-

Reproducibility: Performing replicates of each sample and standard will allow for the assessment of the assay's precision.

Conclusion: A Superior Tool for Modern Research

4-(Trifluoromethyl)umbelliferyl-β-D-galactopyranoside represents a significant improvement in the design of fluorogenic substrates for β-galactosidase. Its key advantage lies in the lower pKa of its fluorescent product, TFMU, which enables highly sensitive detection of enzymatic activity at physiological pH without the need for assay termination with a high pH buffer. This makes TFMU-Gal an ideal choice for high-throughput screening and continuous kinetic assays. The enhanced spectral properties and potential for increased photostability position TFMU-Gal as a superior tool for researchers and drug development professionals seeking to accurately and efficiently quantify β-galactosidase activity.

References

Sources

Unveiling the Mechanism: The Fluorescence Principle of 4-(Trifluoromethyl)umbelliferyl-β-D-galactopyranoside

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the core principles and practical applications of 4-(Trifluoromethyl)umbelliferyl-β-D-galactopyranoside (TFMU-Gal), a fluorogenic substrate critical for the sensitive detection of β-galactosidase activity. Our focus is on delivering not just a protocol, but a deep mechanistic understanding to empower researchers in assay design, troubleshooting, and data interpretation.

Introduction: The Need for Sensitive β-Galactosidase Detection

β-galactosidase is an enzyme of immense importance across various fields, from molecular biology, where it serves as a widely used reporter gene (lacZ), to clinical diagnostics, where its deficiency is linked to lysosomal storage disorders like GM1 gangliosidosis and Morquio B syndrome. The ability to accurately and sensitively quantify its activity is therefore paramount. Fluorogenic substrates, such as TFMU-Gal, have emerged as superior tools for this purpose, offering significant advantages over colorimetric assays in terms of sensitivity and dynamic range.

This document will dissect the fluorescence principle of TFMU-Gal, detailing the enzymatic reaction, the photophysical properties of the resulting fluorophore, and a robust protocol for its use.

The Core Principle: From Non-Fluorescent Substrate to Brightly Fluorescent Product

The utility of TFMU-Gal lies in its clever chemical design. The molecule itself is essentially non-fluorescent. The galactopyranoside moiety effectively quenches the potential fluorescence of the 4-(trifluoromethyl)umbelliferone (TFMU) core.

The central event that unlocks the fluorescence is the enzymatic hydrolysis of the β-glycosidic bond by β-galactosidase.

Figure 1: Enzymatic activation and fluorescence of TFMU-Gal.

Upon cleavage, two products are released: galactose and the highly fluorescent molecule, 4-(trifluoromethyl)umbelliferone (TFMU). The liberation of the hydroxyl group at the 7-position of the coumarin ring is the critical event that restores its conjugated π-system and enables strong fluorescence.

The Fluorophore: 4-(Trifluoromethyl)umbelliferone (TFMU)

The fluorophore TFMU is an analog of the well-known 4-methylumbelliferone (MUG), but with a key modification: the methyl group is replaced by a trifluoromethyl (-CF3) group. This substitution has a profound and advantageous effect on the molecule's properties. The electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the 7-hydroxyl proton from ~7.8 (in MUG) to approximately 6.2-7.2.

This lower pKa is highly significant because only the deprotonated, phenolate form of the umbelliferone is fluorescent. By having a pKa closer to physiological pH (7.2-7.4), TFMU provides a much stronger and more stable fluorescent signal in typical biological buffers compared to MUG, which would be only partially ionized and thus sub-optimally fluorescent. This makes TFMU-based assays more robust and less susceptible to minor pH fluctuations.

Quantitative Data & Spectral Properties

A clear understanding of the spectral characteristics is essential for accurate measurement. The optimal excitation and emission wavelengths for TFMU can vary slightly depending on the buffer conditions and the specific instrumentation used.

| Parameter | Value | Source |

| Substrate | 4-(Trifluoromethyl)umbelliferyl-β-D-galactopyranoside | N/A |

| Enzyme | β-Galactosidase | N/A |

| Fluorophore | 4-(Trifluoromethyl)umbelliferone (TFMU) | N/A |

| Optimal Excitation Wavelength | ~360 - 385 nm | |

| Optimal Emission Wavelength | ~504 - 508 nm | |

| Fluorophore pKa | ~6.2 - 7.2 | |

| Appearance | Colorless to white solid | N/A |

Field-Proven Experimental Protocol

This protocol provides a self-validating system for the reliable measurement of β-galactosidase activity in cell lysates or purified enzyme preparations. The causality behind each component and step is explained to ensure experimental integrity.

Reagent & Buffer Preparation

-

Lysis Buffer (1X):

-

Composition: 100 mM sodium phosphate, pH 7.3, 1 mM MgCl₂, 10 mM β-mercaptoethanol.

-

Causality: The sodium phosphate buffer maintains a stable pH of 7.3, which is near the optimal pH for many common β-galactosidase enzymes and ensures maximal fluorescence from the TFMU product. MgCl₂ is included as Mg²⁺ is a required cofactor for the enzyme. β-mercaptoethanol is a reducing agent that helps maintain the enzyme in an active state.

-

-

TFMU-Gal Substrate Stock Solution (10 mM):

-

Preparation: Dissolve the required amount of TFMU-Gal powder in dimethyl sulfoxide (DMSO).

-

Causality: TFMU-Gal has poor aqueous solubility. DMSO is the recommended solvent for creating a concentrated, stable stock solution. This stock should be stored at -20°C, protected from light.

-

-

Reaction Stop Buffer:

-

Composition: 1 M sodium carbonate (Na₂CO₃), pH ~11.

-

Causality: The addition of a high pH buffer serves two critical functions. First, it immediately and irreversibly denatures the β-galactosidase, thus stopping the reaction at a precise time point. Second, by raising the pH to well above the pKa of TFMU (~6.2-7.2), it ensures that 100% of the liberated TFMU is converted to the fluorescent phenolate form, maximizing the signal and ensuring consistency across all samples.

-

Assay Workflow

Figure 2: Standard workflow for a β-galactosidase assay using TFMU-Gal.

Step-by-Step Methodology

-

Standard Curve Preparation: Prepare a standard curve using known concentrations of TFMU to convert relative fluorescence units (RFU) to the absolute amount of product formed. Dilute a TFMU stock solution in 1X Lysis Buffer containing the same final concentration of Stop Buffer as the samples.

-

Sample Preparation: Add 50 µL of your cell lysate or purified enzyme solution to the wells of a black, clear-bottom 96-well microplate. Include a "no enzyme" control well containing 50 µL of Lysis Buffer.

-

Reaction Initiation: Prepare a 2X working solution of TFMU-Gal (e.g., 200 µM) in 1X Lysis Buffer. Start the reaction by adding 50 µL of this 2X TFMU-Gal solution to each well. The final concentration in the 100 µL reaction volume will be 1X (e.g., 100 µM).

-

Incubation: Immediately place the plate in an incubator at 37°C. The incubation time is critical and should be optimized to ensure the reaction remains in the linear range. Typical times range from 15 to 60 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of Stop Buffer to each well.

-

Fluorescence Measurement: Read the plate on a fluorescence microplate reader using an excitation wavelength of ~365 nm and an emission wavelength of ~505 nm.

Trustworthiness: A Self-Validating System

The integrity of this assay is maintained by several key factors:

-

Specificity: The β-glycosidic bond ensures that only β-galactosidase or enzymes with similar specificity can cleave the substrate, generating a signal.

-

Linearity: By performing a time-course experiment and an enzyme titration, one can establish the linear range of the assay, ensuring that the measured fluorescence is directly proportional to the enzyme activity.

-

Controls: The use of a "no enzyme" control is crucial to account for any background fluorescence or spontaneous substrate degradation, which should be minimal.

-

Standard Curve: The TFMU standard curve is non-negotiable for converting arbitrary fluorescence units into a quantitative measure of product formation (e.g., pmol/min), allowing for direct comparison between experiments.

By understanding the principles outlined in this guide—from the pKa-driven fluorescence enhancement of the TFMU product to the critical functions of the Stop Buffer—researchers can confidently deploy this powerful fluorogenic substrate to achieve sensitive and reproducible quantification of β-galactosidase activity.

References

-

Jain, M., & Vora, J. (2014). An Overview of Reporter Gene Assay. Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

Brunetti-Pierri, N., & Scaglia, F. (2008). GM1 gangliosidosis: review of the literature. Molecular genetics and metabolism. [Link]

-

Gee, K. R., Sun, W. C., Bhalgat, M. K., Upson, R. H., Klaubert, D. H., Haugland, K. A., & Haugland, R. P. (1999). Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases. Analytical biochemistry. [Link]

-

Marker Gene Technologies, Inc. (n.d.). 4-(Trifluoromethyl)umbelliferyl-β-D-galactopyranoside (TFMU-β-Gal), M1569. Product Information Sheet. [Link]

-

Juers, D. H., Matthews, B. W., & Huber, R. E. (2012). LacZ β-galactosidase: structure and function of an American icon. Protein science : a publication of the Protein Society. [Link]

An In-depth Technical Guide to 4-(Trifluoromethyl)umbelliferyl-β-D-galactopyranoside for β-Galactosidase Detection

<_>

Introduction: The Enduring Significance of β-Galactosidase Detection

β-Galactosidase (EC 3.2.1.23), an enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides, is a cornerstone of molecular biology and clinical diagnostics.[1] Its application as a reporter gene in studies of gene expression and regulation is widespread due to its high turnover rate and general absence in mammalian cells.[2] Furthermore, deficiencies in human β-galactosidase activity are linked to lysosomal storage disorders such as GM1-gangliosidosis, making sensitive detection of this enzyme critical for diagnosis and therapeutic monitoring.[3]

The ideal substrate for β-galactosidase detection should be highly specific, stable, and produce a readily quantifiable signal upon enzymatic cleavage. While chromogenic substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) and 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) have been historically significant, fluorogenic substrates offer orders of magnitude greater sensitivity.[2][4] This guide provides a comprehensive technical overview of a superior fluorogenic substrate, 4-(Trifluoromethyl)umbelliferyl-β-D-galactopyranoside (TFMU-Gal), detailing its mechanism, advantages, and practical application.

The Substrate of Choice: 4-(Trifluoromethyl)umbelliferyl-β-D-galactopyranoside (TFMU-Gal)

TFMU-Gal is a synthetic, non-fluorescent molecule that, upon enzymatic hydrolysis by β-galactosidase, releases the highly fluorescent product 4-(Trifluoromethyl)umbelliferone (TFMU).[5][6] This enzymatic reaction forms the basis of a highly sensitive and continuous assay for β-galactosidase activity.

Mechanism of Action: From Non-Fluorescent to Highly Fluorescent

The core of the TFMU-Gal assay lies in the enzymatic cleavage of the β-glycosidic bond linking the galactopyranoside moiety to the TFMU fluorophore. In its glycosylated form, TFMU-Gal is non-fluorescent. However, once β-galactosidase cleaves this bond, the liberated TFMU exhibits strong fluorescence, allowing for the sensitive detection of enzyme activity.[5][7]

Caption: Enzymatic conversion of TFMU-Gal to the fluorescent TFMU.

Advantages Over Traditional Substrates

TFMU-Gal offers several key advantages over other commonly used β-galactosidase substrates, such as 4-methylumbelliferyl-β-D-galactopyranoside (MUG) and fluorescein di-β-D-galactopyranoside (FDG).

| Feature | TFMU-Gal | MUG |

| Excitation Max (λex) | ~385-400 nm[2][5][6] | ~360-365 nm[6][8] |

| Emission Max (λem) | ~500-502 nm[2][5][6] | ~449-460 nm[8] |

| Stokes Shift | Larger | Smaller |

| Fluorescence | Green[5][6] | Blue |

| Aqueous Solubility | High[2] | Moderate |

| pH Dependence of Product | Fluorescent above pH 7.26[7] | Fluorescent above pH 8[8] |

The longer excitation and emission wavelengths of TFMU reduce interference from cellular autofluorescence, leading to a better signal-to-noise ratio. The larger Stokes shift also minimizes spectral overlap, enhancing detection sensitivity.

Core Physicochemical and Spectral Properties

A thorough understanding of the properties of the fluorescent product, TFMU, is essential for accurate assay design and data interpretation.

Properties of 4-(Trifluoromethyl)umbelliferone (TFMU)

| Property | Value | Conditions |

| Molar Mass | 230.14 g/mol [7][9] | - |

| pKa | 7.26[7] | Aqueous solution |

| Excitation Maximum (λex) | 385 nm[2][7] | Methanol |

| Emission Maximum (λem) | 502 nm[2][7] | Methanol |

| Molar Absorptivity (ε) | 12,600 M⁻¹cm⁻¹[7] | Ethanol |

| Solubility | Soluble in DMSO and methanol[7] | - |

The pH-dependent fluorescence of TFMU is a critical consideration.[7][9] The phenolic hydroxyl group of TFMU must be deprotonated for fluorescence to occur, which is why assays are typically terminated with a high pH stop buffer.[7][10]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity.

Standard β-Galactosidase Activity Assay in Cell Lysates

This protocol provides a robust method for quantifying β-galactosidase activity in cell extracts.

Materials:

-

Assay Buffer: 100 mM sodium phosphate, pH 7.0, 1 mM MgCl₂, 50 mM β-mercaptoethanol.

-

TFMU-Gal Substrate Stock Solution: 50 mM TFMU-Gal in distilled water or DMSO.

-

TFMU Standard Stock Solution: 1 mM 4-(Trifluoromethyl)umbelliferone in DMSO.

-

Stop Buffer: 0.2 M Glycine-NaOH, pH 10.4 or 0.2 M Sodium Carbonate.[11]

-

Cell lysate containing β-galactosidase.

-

96-well black, opaque microplate.

Procedure:

-

Prepare TFMU Standard Curve:

-

Create a series of dilutions of the TFMU standard stock solution in Assay Buffer, with the final concentrations ranging from 0.1 µM to 10 µM.

-

Add 100 µL of each standard dilution and a blank (Assay Buffer only) to wells of the 96-well plate.

-

Add 100 µL of Stop Buffer to each well.

-

Read the fluorescence on a plate reader with excitation at ~385 nm and emission at ~502 nm.

-

-

Prepare Reaction Mix:

-

Dilute the TFMU-Gal Substrate Stock Solution in Assay Buffer to the desired final working concentration (typically 0.1-0.5 mM).

-

-

Enzymatic Reaction:

-

Add 5-20 µL of cell lysate to triplicate wells of the microplate.

-

Include a "no enzyme" control (lysis buffer only) and a "no substrate" control (lysate with Assay Buffer only).

-

Initiate the reaction by adding 100 µL of the TFMU-Gal working solution to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized based on enzyme concentration.

-

-

Termination and Measurement:

-

Stop the reaction by adding 100 µL of Stop Buffer to each well.

-

Read the fluorescence as described for the standard curve.

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank from all standard readings and the average fluorescence of the "no enzyme" and "no substrate" controls from the experimental sample readings.

-

Plot the standard curve (fluorescence vs. TFMU concentration) and determine the concentration of TFMU produced in each sample.

-

Calculate the β-galactosidase activity, typically expressed as nmol of TFMU produced per minute per mg of total protein.

-

Caption: Workflow for a standard β-galactosidase assay using TFMU-Gal.

Considerations for Assay Optimization and Validation

-

Enzyme Concentration and Linearity: It is crucial to ensure that the reaction velocity is linear with respect to both time and enzyme concentration. A time-course experiment and a titration of the enzyme concentration should be performed to establish the optimal assay conditions.

-

pH Profile: The optimal pH for E. coli β-galactosidase is typically around 7.0-7.5.[1][12] However, lysosomal β-galactosidase has an acidic pH optimum (around 4.5).[8] The Assay Buffer pH should be adjusted accordingly depending on the source of the enzyme.

-

Assay Validation: The performance of the assay should be characterized by assessing sensitivity, precision, accuracy, and linearity.[3]

Applications in Research and Drug Development

The high sensitivity and compatibility with automated systems make TFMU-Gal an ideal substrate for a variety of applications.

High-Throughput Screening (HTS)

The robust signal and low background of the TFMU-Gal assay are well-suited for HTS of compound libraries to identify inhibitors or activators of β-galactosidase.[2] The assay can be readily adapted to 384- or 1536-well formats.

Reporter Gene Assays

In studies of gene expression, the lacZ gene, which encodes β-galactosidase, is a commonly used reporter. The TFMU-Gal assay provides a highly sensitive method for quantifying reporter gene expression, surpassing the sensitivity of colorimetric assays.[2]

Diagnostics for Lysosomal Storage Disorders

Sensitive and validated assays are essential for the diagnosis and monitoring of lysosomal storage disorders like GM1-gangliosidosis.[3][13] The TFMU-Gal assay can be optimized for use with clinical samples such as serum, cerebrospinal fluid, or dried blood spots to measure β-galactosidase activity.[3][14]

Conclusion

4-(Trifluoromethyl)umbelliferyl-β-D-galactopyranoside represents a significant advancement in the detection of β-galactosidase activity. Its superior spectral properties, including longer excitation and emission wavelengths and a large Stokes shift, result in a highly sensitive assay with an excellent signal-to-noise ratio. The detailed protocols and validation strategies outlined in this guide provide a framework for the robust and reliable application of TFMU-Gal in diverse research and clinical settings, from high-throughput screening to the diagnosis of genetic disorders.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Spectral Properties of 4-(Trifluoromethyl)umbelliferone.

- Yegorov, A. M., Markaryan, A. N., Vozniy, Y. V., Cherednikova, T. V., Demcheva, M. V., & Berezin, I. V. (1988). 4-TRIFLUOROMETHYLUMBELLIFERYL-β-D-GALACTOPYRANOSIDE: ITS SYNTHESIS AND APPLICATION AS THE FLUORIGENIC SUBSTRATE OF β-GALACTOSIDASE E. COLI FOR SCREENING MONOCLONAL ANTIBODIES BY IMMUNOSORBENT ELISA. Analytical Letters, 21(2), 193-209.

- Taylor & Francis Online. (1988). 4-Trifluoromethylumbelliferyl-β-D-Galactopyranoside: Its synthesis and Application as the Fluorigenic Substrate of β-Galactosidase E. Coli for Screening Monoclonal Antibodies by Immunosorbent Elisa.

- ResearchGate. (n.d.). Effect of pH on activity of the recombinant β -galactosidase.

- PJLSS. (n.d.). Characterization of Beta-Galactosidase Enzyme Kinetics and Thermodynamics Produced from Aspergillus Oryzae.

- Turner BioSystems. (n.d.). Protocol for b-Galactosidase.

- Interchim. (n.d.). Fluorescent β-GalactosidaseGalactosidase substrates.

- AAT Bioquest. (n.d.). Beta-trifluoromethylumbelliferone [7-Hydroxy-4-trifluoromethylcoumarin] *CAS 575-03-1.

- Abcam. (n.d.). MU-Gal, Fluorescent beta-galactosidase substrate (CAS 6160-78-7).

- G-Biosciences. (n.d.). Fluorescent β-Galactosidase Assay (MUG).

- PubMed. (2024). Validation of high-sensitivity assays to quantitate cerebrospinal fluid and serum β-galactosidase activity in patients with GM1-gangliosidosis.

- PubMed. (n.d.). Measurement of lysosomal enzyme activities: A technical standard of the American College of Medical Genetics and Genomics (ACMG).

- ResearchGate. (2017). Help for enzymatic assay needed: What is the right way to dissolve and store 4-methylumbelliferyl b-d-galactopyranoside?.

- Wikipedia. (n.d.). Umbelliferone.

- PubMed Central. (n.d.). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance.

- Journal of Rare Diseases Research & Treatment. (n.d.). Update on the fluorometric measurement of enzymatic activities for Lysosomal Storage Disorder detection: The example of MPS VI.

Sources

- 1. pjlss.edu.pk [pjlss.edu.pk]

- 2. interchim.fr [interchim.fr]

- 3. Validation of high-sensitivity assays to quantitate cerebrospinal fluid and serum β-galactosidase activity in patients with GM1-gangliosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. thelabrat.com [thelabrat.com]

- 9. Beta-trifluoromethylumbelliferone [7-Hydroxy-4-trifluoromethylcoumarin] *CAS 575-03-1* | AAT Bioquest [aatbio.com]

- 10. Umbelliferone - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Measurement of lysosomal enzyme activities: A technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Update on the fluorometric measurement of enzymatic activities for Lysosomal Storage Disorder detection: The example of MPS VI. [rarediseasesjournal.com]

4-(Trifluoromethyl)umbelliferyl-β-D-galactopyranoside (TFMU-Gal): A Technical Guide to Solubility and Stability for Researchers

Introduction

In the realm of glycosidase activity assays, the choice of substrate is paramount to achieving sensitive and reliable results. 4-(Trifluoromethyl)umbelliferyl-β-D-galactopyranoside (TFMU-Gal) has emerged as a superior fluorogenic substrate for the detection of β-galactosidase activity. This guide provides an in-depth technical overview of the critical aspects of TFMU-Gal: its solubility and stability. Understanding these properties is essential for researchers, scientists, and drug development professionals to design robust and reproducible assays.

The key advantage of TFMU-Gal lies in the trifluoromethyl group, which enhances its chemical stability and solubility characteristics compared to its predecessor, 4-methylumbelliferyl-β-D-galactopyranoside (MUG).[1] Enzymatic cleavage of TFMU-Gal by β-galactosidase releases the highly fluorescent 4-(trifluoromethyl)umbelliferone (TFMU), which can be readily quantified. This reaction forms the basis of numerous applications, including the study of carbohydrate metabolism and enzyme kinetics.[1]

This document will delve into the practical aspects of working with TFMU-Gal, providing field-proven insights and detailed protocols to ensure the integrity of your experimental outcomes.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of TFMU-Gal is crucial for its effective use.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅F₃O₈ | N/A |

| Molecular Weight | 392.28 g/mol | N/A |

| Appearance | Crystalline solid | [2] |

| Purity | ≥98% | [2][3] |

Solubility Profile of TFMU-Gal

The solubility of TFMU-Gal is a critical parameter for the preparation of stock solutions and working assay buffers. The trifluoromethyl group generally enhances the solubility of the compound.[1]

Recommended Solvents for Stock Solutions

For the preparation of concentrated stock solutions, organic solvents are recommended.

| Solvent | Concentration | Observations | Source |

| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | Slowly soluble, may require warming and sonication. | [2][4] |

| Dimethylformamide (DMF) | ~5 mg/mL | Clear, colorless to faint yellow solution. | [2][4] |

| Pyridine | 10 mg/mL | Clear, colorless to faint yellow solution. | [4] |

Note: While 4-methylumbelliferyl-β-D-glucopyranoside is reported to be soluble in DMSO and DMF, specific quantitative data for TFMU-Gal is not as readily available in the provided search results. The data for the related compound, 4-methylumbelliferyl-β-D-glucopyranoside, is used here as a proxy.[2] It is always advisable to perform small-scale solubility tests with your specific lot of TFMU-Gal.

Aqueous Solubility

The aqueous solubility of umbelliferyl-based substrates is generally low. For instance, 4-methylumbelliferyl-β-D-galactopyranoside (MUG) has a very limited solubility in water (0.21 mg/mL at 24°C and 0.16 mg/mL at 3°C).[4] While some sources state that MUG is soluble in water, this is likely at very low concentrations.[5] For assay conditions, it is common to dissolve the substrate in a small amount of organic solvent first before diluting it into the aqueous assay buffer. Warming and sonication may be necessary to fully dissolve the compound in buffer.[4]

Experimental Protocol: Preparation of TFMU-Gal Stock Solution